molecular formula C17H22BrN3O2 B8751778 tert-butyl 4-(4-broMo-2-

tert-butyl 4-(4-broMo-2-

Cat. No.: B8751778
M. Wt: 380.3 g/mol
InChI Key: GTJTZGCKYOZRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(4-broMo-2- is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a 4-bromo-2-cyanophenylamino substituent. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromo-2-cyanophenylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the 4-Bromo-2-cyanophenylamino Group: The 4-bromo-2-cyanophenylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the piperidine ring with 4-bromo-2-cyanophenylamine under suitable conditions.

    Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butyl group. This is achieved by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compoundcyanophenylamino)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(4-broMo-2- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 4-bromo-2-cyanophenylamino group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation: The piperidine ring can undergo oxidation to form piperidone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperidine derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of piperidone derivatives.

Scientific Research Applications

tert-butyl 4-(4-broMo-2- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-2-cyanophenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a piperidine ring.

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Lacks the bromo and cyano substituents.

    Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Lacks the cyano substituent.

Uniqueness

tert-butyl 4-(4-broMo-2- is unique due to the presence of both the bromo and cyano substituents on the phenylamino group. These functional groups confer specific reactivity and potential biological activity, making the compound valuable for various research applications.

Properties

Molecular Formula

C17H22BrN3O2

Molecular Weight

380.3 g/mol

IUPAC Name

tert-butyl 4-(4-bromo-2-cyanoanilino)piperidine-1-carboxylate

InChI

InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-15-5-4-13(18)10-12(15)11-19/h4-5,10,14,20H,6-9H2,1-3H3

InChI Key

GTJTZGCKYOZRNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-bromo-2-fluorobenzonitrile (2.00 g, 10.00 mmol) and tert-butyl 4-aminopiperidine-1-carboxylate (5.01 g, 25.0 mmol) were dissolved in a minimal amount of chloroform (3 ml) and heated at 110° C. for 20 h, during which all of the solvent evaporated. The resulting crude golden yellow oil was taken up in CH2Cl2 and washed with saturated aqueous NaHCO3 and brine, and dried (MgSO4). Flash chromatography with 25:10:65 and 35:10:55 EtOAc-CH2Cl2-Hexane of the concentrated organic layers gave the desired product, tert-butyl 4-(4-bromo-2-cyanophenylamino)piperidine-1-carboxylate as a light yellow glassy foam. MS m/e 379.1 (M−H)−.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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